molecular formula C11H22N2O B2441919 (1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol CAS No. 1932589-42-8

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol

Cat. No.: B2441919
CAS No.: 1932589-42-8
M. Wt: 198.31
InChI Key: RKMMIPKRKZSSHT-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31. The purity is usually 95%.
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Scientific Research Applications

Analogues for Therapeutic and Diagnostic Applications in Oncology

A study by Abate et al. (2011) highlights the development of novel analogues of σ receptor ligand PB28, which have potential for therapeutic and/or diagnostic applications in oncology. The research focused on designing analogues with reduced lipophilicity, improving their utility by substituting methylene groups with more polar functional groups. This approach aimed to achieve a balance between σ(1) and σ(2) receptor affinity and selectivity, essential for developing effective agents for cancer diagnosis and therapy. The analogues exhibited substantial affinities for receptor subtypes, with compound (-)-(S)-9 showing significant σ(2)-selectivity and a lipophilicity conducive to tumor cell penetration, albeit with minimal antiproliferative activity (Abate et al., 2011).

Ligands for Melanocortin Receptors

Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific agonist "THIQ." This work aimed to understand the structural and pharmacological basis of MC4R selectivity. The study revealed that certain piperazine derivatives display clear selectivity for MC4R with submicromolar affinities. One substance, (R,R)-23c, demonstrated a unique biphasic curve in displacement assays, suggesting a complex interaction with the receptor and potential for further exploration as therapeutic agents (Mutulis et al., 2004).

Anti-Bone Cancer Activity

A heterocyclic compound involving a piperazine moiety, designed for anti-bone cancer activity, was investigated by Lv et al. (2019). This study aimed to explore the potential of piperazine derivatives in oncology, particularly against bone cancer. The synthesized compound was evaluated against three human bone cancer cell lines, demonstrating promising anticancer activities. Additionally, molecular docking studies were conducted to understand the potential antiviral activity, highlighting the versatility of piperazine derivatives in drug design (Lv et al., 2019).

Anti-Mycobacterial Activity

Piperazine, known for its medicinal significance, has been explored for its anti-mycobacterial properties. Girase et al. (2020) reviewed piperazine-based compounds for their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This comprehensive review underlines the importance of piperazine as a core structure in developing potent anti-TB molecules, offering insights into design strategies and structure-activity relationships (Girase et al., 2020).

Properties

IUPAC Name

(1R,2R)-2-piperazin-1-ylcycloheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-11-5-3-1-2-4-10(11)13-8-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMMIPKRKZSSHT-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.